N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

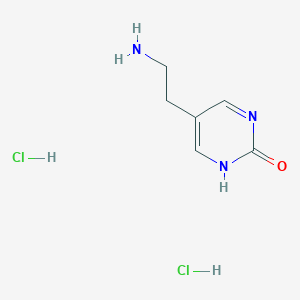

N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

The synthesis of complex heterocyclic compounds is a critical area of research in medicinal chemistry, aiming to create molecules with potential therapeutic benefits. For example, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide highlights a methodological approach to crafting molecules with antimicrobial activities. These compounds are synthesized through reactions involving isonicotinic acid hydrazide with carbon disulfide in basic media, followed by treatment with hydrazine hydrate and various amines in the presence of formaldehyde to afford the corresponding Mannich bases. This process indicates the versatility of pyridine derivatives in accessing a broad spectrum of biologically active compounds (Bayrak et al., 2009).

Biological Activity

The exploration of heterocyclic thiols and thiones, including derivatives of pyridine and related compounds, for their potential as radical scavenging compounds underlines the significance of such molecules in intercepting free radicals. This research provides a foundation for evaluating the antioxidant activity of thioamides-derivatives, offering a comparison with widely used antioxidants like Trolox. Such studies are essential for understanding the molecular basis of antioxidant activity and its relevance to potential therapeutic applications (Chernov'yants et al., 2016).

Additionally, research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the therapeutic potential of pyridine derivatives. This work involves the condensation of carboxamide with aromatic aldehydes and showcases the structure-activity relationship through various biological screenings (Rahmouni et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves the reaction of 2-(thiolan-3-yloxy)pyridine-4-carboxylic acid with 1H-indazole-6-amine in the presence of a coupling agent to form the intermediate N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide. The intermediate is then treated with a dehydrating agent to form the final product.", "Starting Materials": [ "2-(thiolan-3-yloxy)pyridine-4-carboxylic acid", "1H-indazole-6-amine", "coupling agent", "dehydrating agent" ], "Reaction": [ "Step 1: React 2-(thiolan-3-yloxy)pyridine-4-carboxylic acid with coupling agent and 1H-indazole-6-amine in a suitable solvent to form N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide intermediate.", "Step 2: Treat the intermediate with a dehydrating agent to form the final product N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide." ] } | |

Número CAS |

2034240-36-1 |

Fórmula molecular |

C17H16N4O2S |

Peso molecular |

340.4 |

Nombre IUPAC |

N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

InChI |

InChI=1S/C17H16N4O2S/c22-17(20-13-2-1-12-9-19-21-15(12)8-13)11-3-5-18-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-9,14H,4,6,10H2,(H,19,21)(H,20,22) |

Clave InChI |

OCKGQYHYJVTWLU-UHFFFAOYSA-N |

SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)